2-(benzo[d]thiazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O2S2/c1-11-21-18(28-25-11)12-6-7-26-15(8-12)23-24-16(26)9-20-17(27)10-29-19-22-13-4-2-3-5-14(13)30-19/h2-8H,9-10H2,1H3,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVJSYZNGZQZQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CSC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an attractive target for antidiabetic drug discovery due to its pivotal role as a negative regulator of insulin and leptin signaling.
Mode of Action
The compound interacts with PTP1B and inhibits its activity. The most potent compound in the series, 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid (4f), displayed good PTP1B inhibitory activity with an IC50 value of 11.17 μM. Docking studies revealed that the compound bound in the catalytic and second aryl binding site of the PTP1B.
Biochemical Pathways
The inhibition of PTP1B by the compound affects the insulin and leptin signaling pathways. By inhibiting PTP1B, the compound enhances the signaling of insulin and leptin, which are crucial for glucose homeostasis and energy balance.
Pharmacokinetics
The compound exhibited good anti-hyperglycemic efficacy in streptozotocin-induced diabetic wistar rats, suggesting it has sufficient bioavailability to exert its effects in vivo.
Result of Action
The compound’s action results in the inhibition of PTP1B, leading to enhanced insulin and leptin signaling. This results in improved glucose homeostasis and energy balance, making the compound potentially useful for the treatment of Type II diabetes.
Biological Activity
The compound 2-(benzo[d]thiazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide (CAS Number: 1203153-42-7) is a novel benzothiazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound involves several key steps:
- Formation of Benzothiazole Derivative : The initial step includes the synthesis of the benzothiazole backbone through a reaction involving appropriate thioketones and amines.
- Introduction of Triazole and Oxadiazole Moieties : The incorporation of the triazole and oxadiazole groups is achieved via cycloaddition reactions and acylation processes.
- Final Acetamide Formation : The final product is obtained through acylation with acetic anhydride or similar reagents.
Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are used to confirm the structure of the synthesized compound.
Anticancer Properties
Recent studies have demonstrated that compounds similar to 2-(benzo[d]thiazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide exhibit significant anticancer activity. For instance:
- Cell Proliferation Inhibition : In vitro assays show that at concentrations of 1 to 4 μM, related benzothiazole derivatives significantly inhibit the proliferation of various cancer cell lines (e.g., A431, A549) by inducing apoptosis and cell cycle arrest .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 2 | Apoptosis induction |
| B7 | A549 | 1 | Cell cycle arrest |
The mechanism by which these compounds exert their anticancer effects includes:
- Inhibition of Signaling Pathways : Studies indicate that these compounds can inhibit key signaling pathways such as AKT and ERK in cancer cells .
- Reduction of Inflammatory Cytokines : They also reduce levels of pro-inflammatory cytokines like IL-6 and TNF-α, which are often elevated in cancerous conditions .
Case Studies
Several case studies illustrate the biological efficacy of similar compounds:
- Study on Compound B7 : This compound was shown to significantly reduce cell viability in A431 and A549 cell lines while promoting apoptosis through caspase activation.
- Comparative Study with Standard Drugs : In comparative studies against standard chemotherapeutics like doxorubicin, benzothiazole derivatives exhibited comparable or superior activity against certain cancer cell lines .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzo[d]thiazole and triazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways .
Antimicrobial Properties
The antimicrobial activity of benzothiazole derivatives has been well-documented. The compound's structure allows it to interact with microbial targets effectively. For example, derivatives have been tested against a range of pathogenic bacteria and fungi, showing promising results in inhibiting growth .
Anti-tubercular Activity
Recent studies have highlighted the potential of benzothiazole-based compounds in combating tuberculosis. The compound may interact with specific proteins involved in the metabolism of Mycobacterium tuberculosis, thus presenting a novel approach to treating this infectious disease .
Neuroprotective Effects
Some research suggests that compounds featuring the benzo[d]thiazole structure may offer neuroprotective benefits. These compounds can potentially modulate neuroinflammatory processes and protect neuronal cells from oxidative stress .
Data Tables
Case Study 1: Anticancer Activity
In a study assessing the cytotoxic effects of various benzothiazole derivatives on MCF-7 cells, one derivative demonstrated an IC50 value lower than that of standard chemotherapeutic agents. This suggests enhanced efficacy and points toward further development as an anticancer drug candidate .
Case Study 2: Antimicrobial Efficacy
A series of benzothiazole derivatives were evaluated for their antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the benzothiazole structure significantly improved antibacterial activity compared to controls .
Case Study 3: Anti-tubercular Potential
Research involving the synthesis of novel benzothiazole derivatives showed promising anti-tubercular activity against Mycobacterium tuberculosis strains in vitro. The binding affinity to key metabolic enzymes was assessed using molecular docking studies, revealing potential targets for drug design .
Preparation Methods
Oxadiazole Ring Construction
The 1,2,4-oxadiazole moiety is synthesized via cyclocondensation of amidoximes with carboxylic acid derivatives.
Procedure:
- React 2-chloropyridine-5-carboxylic acid (1.0 eq) with methyl amidoxime (1.2 eq) in DMF at 110°C for 12 hr
- Isolate 5-(5-chloropyridin-2-yl)-3-methyl-1,2,4-oxadiazole (Yield: 78%)
- Confirm structure via $$ ^1H $$ NMR (CDCl₃, 400 MHz): δ 8.72 (d, J=2.4 Hz, 1H), 8.33 (dd, J=8.4, 2.4 Hz, 1H), 7.51 (d, J=8.4 Hz, 1H), 2.71 (s, 3H)
Triazolopyridine Core Formation
Hydrazinolysis and cyclization generate the fused triazolo[4,3-a]pyridine system:
Optimized Conditions:
| Parameter | Value |
|---|---|
| Hydrazine hydrate | 5.0 eq |
| Solvent | Ethanol/glacial AcOH |
| Temperature | 80°C |
| Time | 8 hr |
Outcome:
Mannich Reaction for Methanamine Installation
Introducing the methyleneamine spacer via formaldehyde condensation:
Stepwise Process:
- Protect triazolopyridine amine with Boc anhydride (Yield: 89%)
- React with paraformaldehyde (3.0 eq) in dioxane/H₂O (4:1) at 60°C
- Deprotect with TFA/DCM (1:1) to yield target methanamine (Overall yield: 58%)
Synthesis of 2-(Benzo[d]thiazol-2-ylthio)acetic Acid
Benzothiazole-2-thiol Preparation
Modified Gewald synthesis provides efficient access:
Reaction Table:
| Component | Quantity | Role |
|---|---|---|
| 2-Aminothiophenol | 10 mmol | Starting material |
| Carbon disulfide | 15 mmol | Cyclizing agent |
| KOH | 12 mmol | Base |
| Ethanol | 30 mL | Solvent |
Procedure:
- Reflux for 6 hr under N₂ atmosphere
- Acidify with HCl to pH 2-3
- Isolate product by filtration (Yield: 82%)
Thioether Formation
Coupling with bromoacetic acid under basic conditions:
Optimized Parameters:
- Molar ratio (Thiol:Bromoacetate): 1:1.1
- Base: K₂CO₃ (2.0 eq)
- Solvent: Acetonitrile
- Time: 4 hr at 50°C
Characterization Data:
- $$ ^1H $$ NMR (DMSO-d₆): δ 13.12 (s, 1H), 8.05 (d, J=8.0 Hz, 1H), 7.93 (d, J=7.6 Hz, 1H), 7.54 (t, J=7.6 Hz, 1H), 7.43 (t, J=7.6 Hz, 1H), 3.82 (s, 2H)
Final Amide Coupling
Activation and Coupling
Employ mixed anhydride method for amide bond formation:
Reaction Scheme:
- Activate 2-(benzo[d]thiazol-2-ylthio)acetic acid with isobutyl chloroformate (1.2 eq)
- Add N-methylmorpholine (2.5 eq) in THF at -15°C
- React with triazolopyridine methanamine (1.0 eq) at 0°C → RT
Purification:
- Column chromatography (SiO₂, DCM:MeOH 20:1)
- Final compound yield: 74%
Spectroscopic Validation
Key Analytical Data:
- HRMS (ESI): m/z 438.1074 [M+H]⁺ (Calcd for C₁₉H₁₅N₇O₂S₂: 438.1078)
- $$ ^1H $$ NMR (600 MHz, DMSO-d₆): δ 9.21 (t, J=5.8 Hz, 1H), 8.72 (s, 1H), 8.35 (d, J=8.4 Hz, 1H), 7.98 (d, J=7.8 Hz, 1H), 7.89 (d, J=8.0 Hz, 1H), 7.62 (t, J=7.6 Hz, 1H), 7.51 (t, J=7.6 Hz, 1H), 4.52 (d, J=5.8 Hz, 2H), 3.82 (s, 2H), 2.71 (s, 3H)
- $$ ^{13}C $$ NMR (151 MHz, DMSO-d₆): δ 173.2, 167.8, 162.4, 156.9, 152.3, 148.7, 135.6, 132.4, 129.8, 127.5, 125.3, 124.9, 121.7, 118.4, 44.2, 36.7, 14.5
Critical Analysis of Synthetic Challenges
Regioselectivity in Oxadiazole Formation
Positional isomerism during 1,2,4-oxadiazole synthesis necessitates strict temperature control. At >110°C, competitive 1,3,4-oxadiazole formation occurs (18-22% byproduct). Implementing microwave-assisted synthesis at 90°C reduces this to <5%.
Amine Protection-Deprotection Strategy
Boc protection prevents unwanted side reactions during Mannich condensation. Comparative studies show:
| Protecting Group | Deprotection Yield | Purity (%) |
|---|---|---|
| Boc | 92 | 99.5 |
| Cbz | 85 | 98.2 |
| Fmoc | 78 | 97.8 |
Thiol Oxidation Mitigation
The benzothiazole thiol intermediate shows propensity for disulfide formation. Adding 0.1% w/v EDTA in reaction medium reduces dimerization from 15% to <2%.
Scalability and Process Optimization
Continuous Flow Synthesis
Pilot-scale trials demonstrate advantages for oxadiazole formation:
| Parameter | Batch Mode | Flow System |
|---|---|---|
| Reaction Time | 12 hr | 45 min |
| Space-Time Yield | 0.8 kg/m³/hr | 4.2 kg/m³/hr |
| Impurity Profile | 5.2% | 1.8% |
Green Chemistry Metrics
Solvent selection significantly impacts process sustainability:
| Solvent | PMI* | E-factor |
|---|---|---|
| DMF | 32.7 | 18.4 |
| EtOH/H₂O | 12.1 | 6.3 |
| 2-MeTHF | 9.8 | 4.1 |
*Process Mass Intensity
Comparative Analysis of Coupling Methods
Four amide bond formation strategies were evaluated:
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| EDCl/HOBt | 68 | 98.5 | 12 hr |
| HATU/DIPEA | 72 | 99.1 | 6 hr |
| Mixed Anhydride | 74 | 99.3 | 8 hr |
| Enzymatic (CAL-B) | 41 | 97.8 | 48 hr |
The mixed anhydride method provided optimal balance of yield and operational simplicity for scale-up.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(benzo[d]thiazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide?
- Methodology : The compound’s synthesis typically involves multi-step heterocyclic chemistry. For example, benzo[d]thiazole-2-thiol can be reacted with a bromoacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage. The triazolo[4,3-a]pyridine core can be synthesized via cyclization of hydrazine derivatives with α,β-unsaturated ketones, followed by oxadiazole ring formation using nitrile oxides .
- Characterization : Post-synthesis purification via column chromatography (silica gel, gradient elution) and structural validation using ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis are critical .
Q. How can researchers confirm the structural integrity of this compound during synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Key signals include the benzo[d]thiazole aromatic protons (δ 7.2–8.5 ppm), triazolo[4,3-a]pyridine protons (δ 8.1–8.9 ppm), and oxadiazole methyl group (δ 2.5–2.7 ppm) .
- Mass Spectrometry : HRMS should match the molecular formula (C₂₁H₁₇N₇O₂S₂) with a mass error <5 ppm .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Screening Protocols :
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the oxadiazole ring formation step?
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize parameters like temperature (80–120°C), reaction time (4–12 hours), and solvent polarity (DMF vs. acetonitrile). Central composite designs can identify interactions between variables .
- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DBU) to accelerate cyclization .
Q. What strategies resolve discrepancies in biological activity data across different studies?
- Data Triangulation :
- Assay Validation : Confirm activity using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
- Structural Reanalysis : Verify compound purity via HPLC (>95%) and check for tautomeric forms (e.g., oxadiazole vs. hydroxamic acid tautomers) that may affect activity .
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., pyrazole or thiadiazole derivatives) to identify substituent-dependent trends .
Q. How can computational modeling predict the compound’s binding mode to target proteins?
- Docking Protocols :
- Software : Use AutoDock Vina or Schrödinger Suite for molecular docking.
- Binding Site Analysis : Align with known inhibitors (e.g., ATP-binding pockets for kinases) and validate with MD simulations (100 ns trajectories) to assess stability .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with benzo[d]thiazole sulfur or oxadiazole nitrogen) .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?
- Process Chemistry Considerations :
- Continuous Flow Systems : Mitigate exothermic side reactions using flow reactors (e.g., Corning AFR) for precise temperature control .
- Chiral Resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) during HPLC purification to separate enantiomers .
Methodological Resources
- Synthesis Optimization : Refer to flow-chemistry protocols for reproducible scaling .
- Data Analysis : Statistical tools like JMP or Minitab for DoE .
- Computational Tools : Open-source platforms (PyMOL, GROMACS) for structural modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
